molecular formula C10H15F2NO2 B12985720 Ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate

Ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate

Cat. No.: B12985720
M. Wt: 219.23 g/mol
InChI Key: HCXOCMFNPKSBJC-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-6-azaspiro[34]octane-7-carboxylate is a chemical compound with the molecular formula C10H16F2NO2 It is known for its unique spirocyclic structure, which consists of a bicyclic system where two rings are joined at a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate can be achieved through several routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring. These approaches utilize readily available starting materials and conventional chemical transformations, often requiring minimal chromatographic purification .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate include other spirocyclic compounds, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific spirocyclic structure and the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This unique combination of features makes it a valuable compound for various research applications.

Properties

Molecular Formula

C10H15F2NO2

Molecular Weight

219.23 g/mol

IUPAC Name

ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate

InChI

InChI=1S/C10H15F2NO2/c1-2-15-8(14)7-3-9(6-13-7)4-10(11,12)5-9/h7,13H,2-6H2,1H3

InChI Key

HCXOCMFNPKSBJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2(CC(C2)(F)F)CN1

Origin of Product

United States

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